molecular formula C9H14FN3 B13070151 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13070151
M. Wt: 183.23 g/mol
InChI Key: RZTQSOZIBSEQBE-UHFFFAOYSA-N
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Description

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorinated cyclopropyl group and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of the 2-fluoro-1-methylcyclopropyl intermediate. This can be achieved through the reaction of a suitable fluorinated precursor with a cyclopropylating agent under controlled conditions.

    Construction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the cyclopropyl intermediate with appropriate hydrazine derivatives and methylating agents under specific reaction conditions.

    Final Assembly: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkyl-substituted derivatives.

Scientific Research Applications

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(2-Bromo-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(2-Methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

Uniqueness

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14FN3

Molecular Weight

183.23 g/mol

IUPAC Name

5-(2-fluoro-1-methylcyclopropyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H14FN3/c1-5-7(9(2)4-6(9)10)12-13(3)8(5)11/h6H,4,11H2,1-3H3

InChI Key

RZTQSOZIBSEQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2(CC2F)C)C)N

Origin of Product

United States

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